molecular formula C12H14N2O3 B12826550 5,6,7-Trimethoxyisoquinolin-1-amine

5,6,7-Trimethoxyisoquinolin-1-amine

Cat. No.: B12826550
M. Wt: 234.25 g/mol
InChI Key: ZQORMSJITACZSF-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxyisoquinolin-1-amine: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of methoxy groups at positions 5, 6, and 7 on the isoquinoline ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxyisoquinolin-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and an appropriate amine.

    Formation of Isoquinoline Core: The isoquinoline core can be constructed through a Pictet-Spengler reaction, where the aldehyde reacts with the amine in the presence of an acid catalyst to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxyisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinolines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, tetrahydroisoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6,7-Trimethoxyisoquinolin-1-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trimethoxyisoquinoline: Lacks the amine group at position 1.

    6,7-Dimethoxyisoquinoline: Lacks the methoxy group at position 5.

    5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains additional hydrogen atoms, making it a reduced form.

Uniqueness

5,6,7-Trimethoxyisoquinolin-1-amine is unique due to the presence of both the amine group and the three methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5,6,7-trimethoxyisoquinolin-1-amine

InChI

InChI=1S/C12H14N2O3/c1-15-9-6-8-7(4-5-14-12(8)13)10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14)

InChI Key

ZQORMSJITACZSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CN=C(C2=C1)N)OC)OC

Origin of Product

United States

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